Bis(2,5-dioxopyrrolidin-1-yl) carbonate

Overview

Description

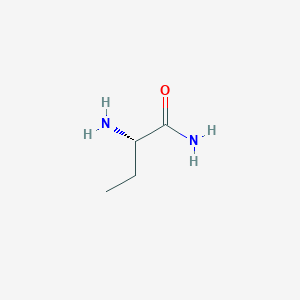

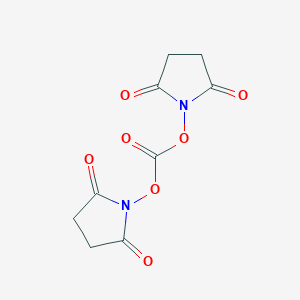

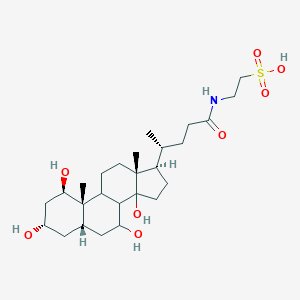

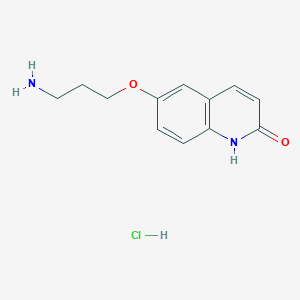

“Bis(2,5-dioxopyrrolidin-1-yl) carbonate” is a chemical compound with the molecular formula C9H8N2O7 . It is commonly used as a reagent for the preparation of N-succinimidyl esters of amino acids and other acids .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, related compounds have been synthesized through coupling reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The InChI key is PFYXSUNOLOJMDX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 256.17 g/mol . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications

1. Conducting Polymers from Pyrrole-Based Monomers

Electropolymerization studies have utilized derivatized bis(pyrrol-2-yl) arylenes for synthesizing conducting polymers with low oxidation potentials. These polymers demonstrate stability in their conducting form, highlighting the potential of similar compounds in electronic applications (Sotzing et al., 1996).

2. Photo-Patternable Cross-Linked Epoxy System

Bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate has been synthesized for developing photo-patternable cross-linked epoxy systems. These systems are applicable in deep UV lithography, demonstrating the compound’s relevance in advanced materials technology (Huh et al., 2009).

3. Non-Isocyanate Polyurethanes from Biobased Bis(cyclic Carbonate)

A biobased bis(cyclic carbonate) derived from 2,5-furandicarboxylic acid has been synthesized for creating non-isocyanate polyurethanes (NIPUs). This study demonstrates the utility of bis(cyclic carbonates) in producing environmentally friendly polymers (Zhang et al., 2017).

4. Electron-Donor-Acceptor Systems

Compounds like 1,7-bis(pyrrolidin-1-yl)-3,4:9,10-perylene-bis(dicarboximide) exhibit properties similar to chlorophyll a, suggesting their use in biomimetic electron donor−acceptor systems. This aligns with research exploring alternatives to natural photosynthetic systems (Lukas et al., 2002).

5. Polyhydroxyurethanes via Polyaddition

Polyaddition of novel bis(seven-membered cyclic carbonates) with diamines has been explored to produce polyhydroxyurethanes, illustrating the versatility of bis(cyclic carbonates) in polymer chemistry (Tomita et al., 2001).

6. Lithium-Ion Battery Electrolyte Additive

Research on dicationic ionic liquids, including compounds similar to bis(cyclic carbonates), has been conducted to enhance the safety and performance of lithium-ion batteries. These additives address degradation concerns and improve battery life (Chatterjee et al., 2020).

7. Luminescence Properties in Coordination Polymers

The synthesis and study of coordination polymers incorporating bis(imidazol-1′-yl)pyridine and similar compounds have revealed interesting luminescent properties, suggesting applications in materials science and nanotechnology (Li et al., 2020).

Mechanism of Action

Target of Action

Bis(2,5-dioxopyrrolidin-1-yl) carbonate, also known as N,N’-disuccinimidyl carbonate , is a chemical compound that primarily targets biomacromolecules . It falls within the category of reversible linkers used for biomacromolecule conjugation with active small molecules.

Mode of Action

The compound is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker . It is used for the analysis of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) . It possesses two N-hydroxysuccinimide (NHS) esters for targeting Lys, a 10.1 Å spacer arm, and two symmetrical C-S cleavable bonds adjacent to the central sulfoxide .

Pharmacokinetics

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that its stability and bioavailability may be temperature-dependent.

Result of Action

The result of the action of this compound is the formation of crosslinks between proteins, enabling the study of protein-protein interactions . The post-cleavage spacer yields tagged peptides for unambiguous identification by collision-induced dissociation in tandem MS .

Action Environment

The compound should be used in a well-ventilated area to prevent concentration in hollows and sumps . It is also recommended to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . These precautions suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as ventilation and exposure conditions.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Bis(2,5-dioxopyrrolidin-1-yl) carbonate plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds between biomolecules. It interacts with enzymes, proteins, and other biomolecules through its reactive N-hydroxysuccinimide (NHS) ester groups. These groups target primary amines on lysine residues of proteins, facilitating the formation of stable amide bonds. This interaction is essential for crosslinking proteins, which helps in studying protein-protein interactions and protein complex structures .

Cellular Effects

This compound influences various cellular processes by modifying proteins and altering their functions. It can affect cell signaling pathways, gene expression, and cellular metabolism by crosslinking proteins involved in these processes. For example, the crosslinking of signaling proteins can lead to changes in signal transduction pathways, impacting cellular responses to external stimuli. Additionally, the modification of transcription factors by this compound can influence gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of covalent bonds with primary amines on proteins. This reaction is facilitated by the NHS ester groups, which react with the amine groups to form stable amide bonds. This crosslinking process can inhibit or activate enzymes, depending on the specific proteins involved. For instance, the crosslinking of enzymes can prevent substrate binding, leading to enzyme inhibition. Conversely, crosslinking can also stabilize enzyme-substrate complexes, enhancing enzymatic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under controlled conditions, but it can degrade over time, especially in the presence of moisture. Long-term studies have shown that the crosslinking effects of this compound can persist, leading to sustained modifications of proteins and prolonged changes in cellular functions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively crosslink proteins without causing significant toxicity. At high doses, it can lead to adverse effects, including cytotoxicity and tissue damage. Studies have shown that there is a threshold dose beyond which the toxic effects become pronounced, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways that include the modification of proteins and peptides. It interacts with enzymes and cofactors that facilitate the crosslinking process. The compound can affect metabolic flux by altering the activity of enzymes involved in metabolic pathways. For example, the crosslinking of metabolic enzymes can lead to changes in metabolite levels and shifts in metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments. The distribution of this compound can affect its activity and function, as it needs to reach target proteins to exert its crosslinking effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can modify proteins and influence their functions. For example, this compound can localize to the nucleus to crosslink transcription factors, affecting gene expression. Similarly, it can target mitochondria to modify metabolic enzymes .

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O7/c12-5-1-2-6(13)10(5)17-9(16)18-11-7(14)3-4-8(11)15/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYXSUNOLOJMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225080 | |

| Record name | Di(succinimido) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-79-1 | |

| Record name | Disuccinimidyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(succinimido) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074124791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(succinimido) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(succinimido) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)

![4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B114499.png)

![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)

![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)